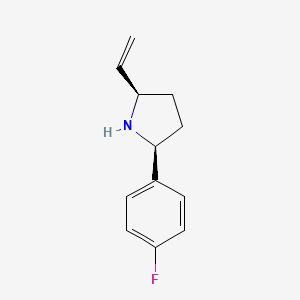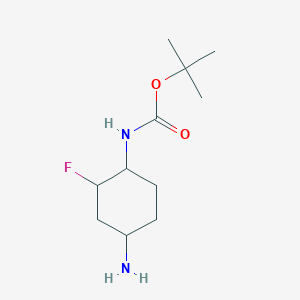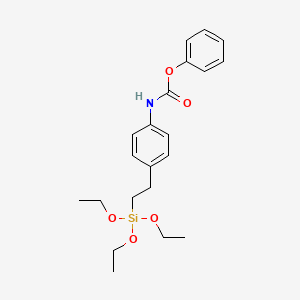
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a triethoxysilyl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate typically involves the reaction of 4-(2-(triethoxysilyl)ethyl)phenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group. The reaction can be represented as follows:
4-(2-(triethoxysilyl)ethyl)phenol+phenyl isocyanate→Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can be employed to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Oxidation: The phenyl groups can undergo oxidation reactions to form quinones.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the triethoxysilyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group.
Major Products
Hydrolysis: Formation of silanol groups.
Oxidation: Formation of quinones.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane-modified polymers and materials with enhanced mechanical properties.
Chemistry: Employed in the synthesis of functionalized carbamates and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate involves the interaction of its functional groups with various molecular targets. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbamate group can interact with nucleophiles, facilitating the formation of stable complexes. These interactions are crucial for its applications in materials science and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl carbamate
- Ethyl N-phenyl carbamate
- 4,4′-methylenebis(ethyl phenylcarbamate)
Uniqueness
Phenyl (4-(2-(triethoxysilyl)ethyl)phenyl)carbamate is unique due to the presence of the triethoxysilyl group, which imparts additional functionality compared to other carbamates. This group allows for the formation of silane-modified materials with enhanced properties, making it valuable in various applications.
Propiedades
Número CAS |
64185-93-9 |
|---|---|
Fórmula molecular |
C21H29NO5Si |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
phenyl N-[4-(2-triethoxysilylethyl)phenyl]carbamate |
InChI |
InChI=1S/C21H29NO5Si/c1-4-24-28(25-5-2,26-6-3)17-16-18-12-14-19(15-13-18)22-21(23)27-20-10-8-7-9-11-20/h7-15H,4-6,16-17H2,1-3H3,(H,22,23) |
Clave InChI |
MFTVNYUYDQAGEA-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
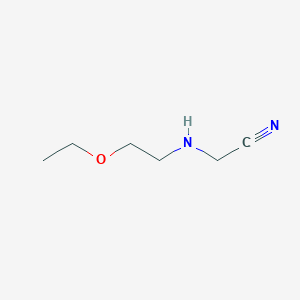
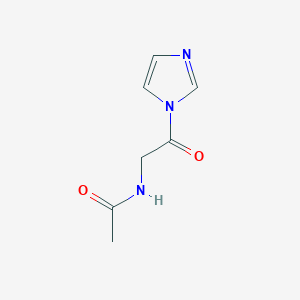
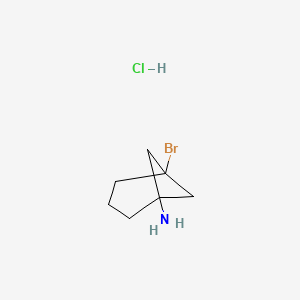
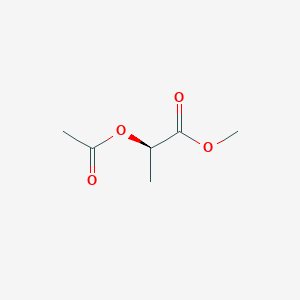
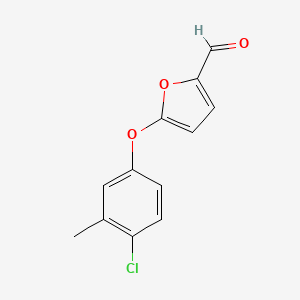

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)


